N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
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Overview
Description
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a useful research compound. Its molecular formula is C16H11BrN6O2S and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.98476 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound, also known as N-(3-(1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, such as Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is suggested that the compound interacts with its targets, leading to their inhibition or destruction . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
Biochemical Pathways
The compound likely affects the biochemical pathways of the parasites, leading to their death or inhibition . .
Result of Action
The result of the compound’s action is the inhibition or destruction of the parasites causing leishmaniasis and malaria . This leads to a reduction in the symptoms of these diseases and potentially their cure .
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions at the furan or triazole rings using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding oxides.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4), leading to a reduction of the triazole ring.
Substitution: : The bromine atom in the 2-bromophenyl moiety can undergo nucleophilic substitution with reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
4. Scientific Research Applications: This compound exhibits a wide range of scientific research applications:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: : Acts as a potential bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: : Studied for its potential as a therapeutic agent in the treatment of bacterial infections and cancer.
Industry: : Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.
5. Mechanism of Action: N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide exerts its effects by interacting with molecular targets such as enzymes and receptors. The triazole ring often participates in hydrogen bonding and π-π stacking interactions, while the thiadiazole ring can coordinate with metal ions. These interactions disrupt critical biological pathways, leading to the observed bioactivities.
6. Comparison with Similar Compounds: Compared to other triazole or thiadiazole derivatives, this compound stands out due to its unique combination of structural motifs:
Similar compounds: : 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, 2-furyl-1H-1,2,3-triazole, and 1,3,4-thiadiazole derivatives.
Uniqueness: : Its distinct combination of a triazole, thiadiazole, and furan carboxamide groups provides enhanced stability, diverse reactivity, and broad-spectrum bioactivity, making it a valuable compound for various applications.
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Properties
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6O2S/c1-9-13(20-22-23(9)11-6-3-2-5-10(11)17)14-18-16(26-21-14)19-15(24)12-7-4-8-25-12/h2-8H,1H3,(H,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXFECPAUBSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C3=NSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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